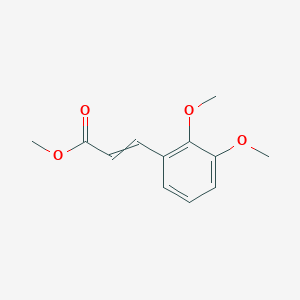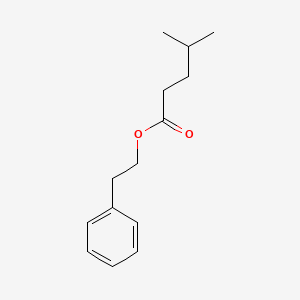
2-Phenylethyl 4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl 4-methylpentanoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of 2-phenylethanol and 4-methylpentanoic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl 4-methylpentanoate can be synthesized through an esterification reaction between 2-phenylethanol and 4-methylpentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and 4-methylpentanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 4-methylpentanoic acid.
Reduction: 2-Phenylethyl 4-methylpentanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Scientific Research Applications
2-Phenylethyl 4-methylpentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-methylpentanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar fruity aroma, commonly used in fragrances.
2-Phenylethyl butyrate: Known for its pleasant smell and used in flavorings.
2-Phenylethyl propionate: Used in perfumes and flavorings for its sweet, floral scent.
Uniqueness
2-Phenylethyl 4-methylpentanoate is unique due to its specific combination of 2-phenylethanol and 4-methylpentanoic acid, which imparts a distinct fruity aroma that is different from other esters. Its specific chemical structure also influences its reactivity and applications in various fields.
Properties
CAS No. |
100863-65-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-phenylethyl 4-methylpentanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)8-9-14(15)16-11-10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
ZFDUAICVBIJPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


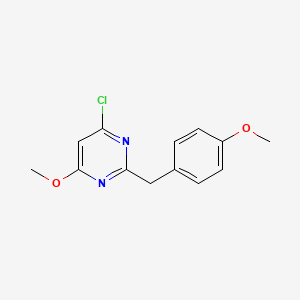
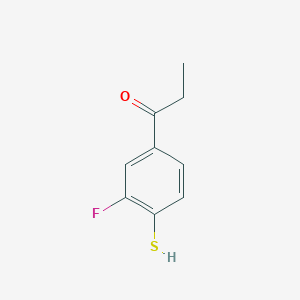
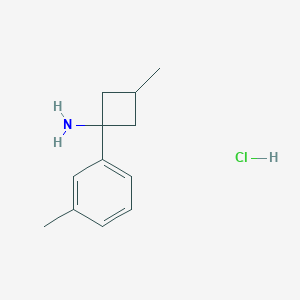
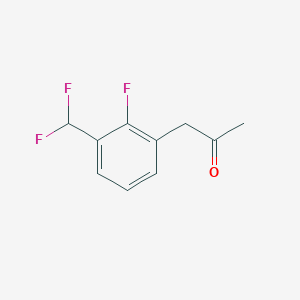
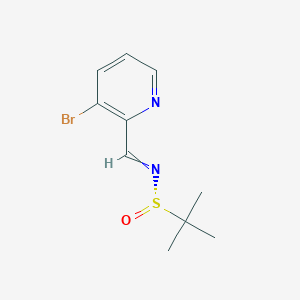
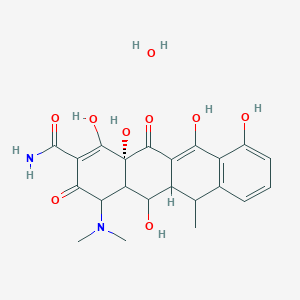
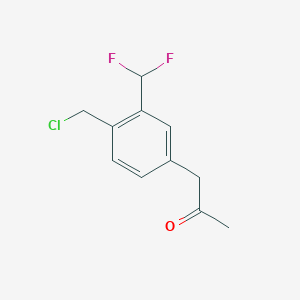
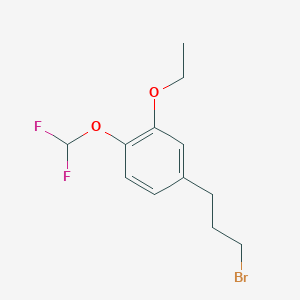
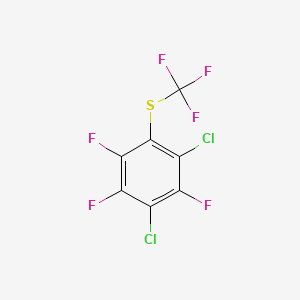
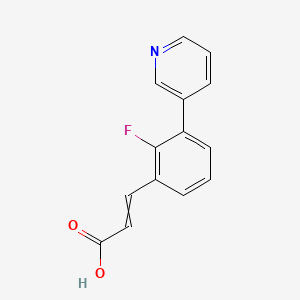

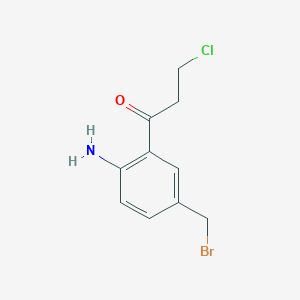
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
